molecular formula C18H19Cl2N3O B2976340 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1234866-16-0

3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2976340
CAS No.: 1234866-16-0
M. Wt: 364.27
InChI Key: XJNKLWNIAHKOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound characterized by its multiple functional groups, including chloro, amide, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyridine derivative and subsequent reactions to introduce the piperidine and benzamide groups. Key reagents and conditions include chlorinating agents, amide coupling reagents, and appropriate solvents to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an inhibitor of specific biological targets.

Industry: In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other chemical products.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The pyridine and piperidine moieties may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share structural similarities and may have similar biological activities.

  • Indole derivatives: These compounds also contain heterocyclic structures and exhibit various biological activities.

Uniqueness: 3,4-Dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

3,4-dichloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c19-15-5-4-14(11-16(15)20)18(24)22-12-13-6-9-23(10-7-13)17-3-1-2-8-21-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNKLWNIAHKOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.